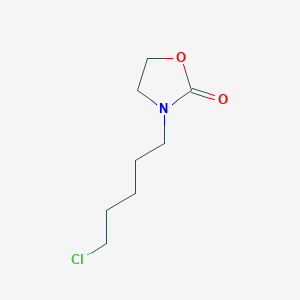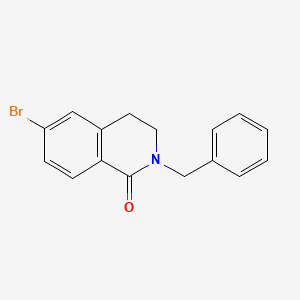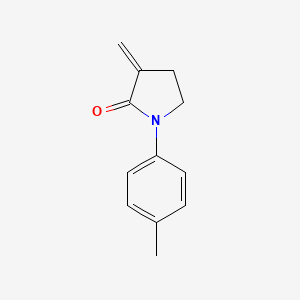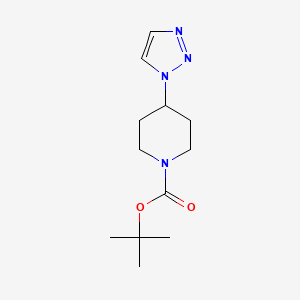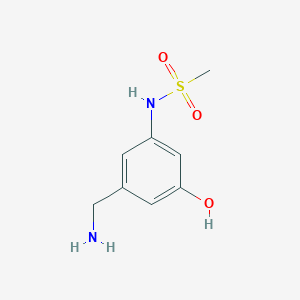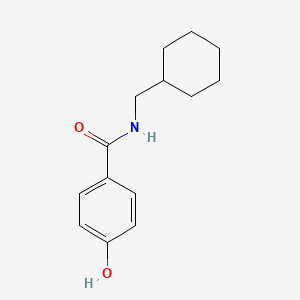
2-(Morpholin-4-yl)-2,5-diphenylfuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-2,5-diphenyl-furan-3-one is a heterocyclic compound that features a morpholine ring attached to a furanone core with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one typically involves the reaction of morpholine with a suitable furanone precursor in the presence of a catalyst. One common method involves the use of a Friedel-Crafts acylation reaction, where morpholine reacts with 2,5-diphenylfuran-3-one in the presence of an acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-2,5-diphenyl-furan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-morpholin-4-yl-2,5-diphenyl-furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-morpholinoethanesulphonic acid
- 2-benzyl-2-dimethylamino-4’-morpholinobutyrophenone
- 4-hydroxy-2-quinolones
Uniqueness
2-morpholin-4-yl-2,5-diphenyl-furan-3-one is unique due to its specific combination of a morpholine ring and a furanone core with phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
7495-26-3 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-2,5-diphenylfuran-3-one |
InChI |
InChI=1S/C20H19NO3/c22-19-15-18(16-7-3-1-4-8-16)24-20(19,17-9-5-2-6-10-17)21-11-13-23-14-12-21/h1-10,15H,11-14H2 |
InChI Key |
CSPRRYASADTUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2(C(=O)C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
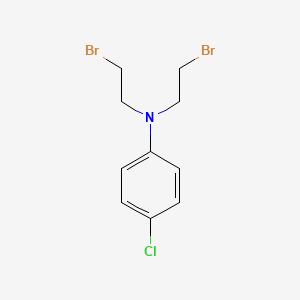
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
